3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of chlorine, difluoromethyl, and trifluoromethyl groups attached to a pyridine ring. This compound is notable for its unique structural features and the presence of multiple fluorine atoms, which impart distinct chemical properties.
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of active pharmaceutical and agrochemical ingredients .
Biochemical Pathways
Trifluoromethylpyridines, a group to which this compound belongs, are known to play a key role in various biological activities due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Action Environment
It’s worth noting that the physicochemical properties of fluorine-containing compounds can be influenced by environmental conditions, which may in turn affect their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of a suitable pyridine derivative with difluoromethyl sulfide and trifluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, especially in the context of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-[(trifluoromethyl)sulfanyl]-5-(difluoromethyl)pyridine
- 2-Chloro-3-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine
- 5-Chloro-2-[(difluoromethyl)sulfanyl]-3-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-chloro-2-(difluoromethylsulfanyl)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF5NS/c8-4-1-3(7(11,12)13)2-14-5(4)15-6(9)10/h1-2,6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETWSXKLQUDGAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SC(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF5NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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